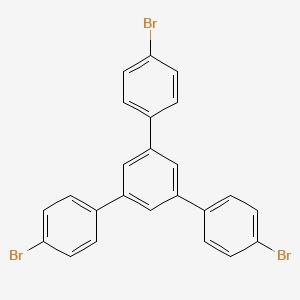
1,3,5-Tris(4-bromophenyl)benzene
Número de catálogo B1296842
Peso molecular: 543.1 g/mol
Clave InChI: HJQRITCAXSBOPC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08915989B2
Procedure details


A mixture of 0.8 kg of 4-bromoacetophenone by Sigma-Aldrich Japan, KK., 40 ml of sulfuric acid and 1.2 kg of potassium disulfate was stirred at 180° C. for 18 hours. After stirring, 3.0 L of ethanol was added to the mixture, which was heated to reflux for 7 hours. It was then allowed to naturally cool to room temperature, producing a precipitate which was filtered out. After adding 3.0 L of water to the filtered precipitate and heating to reflux for 1 hour, the reaction mixture was allowed to naturally cool to room temperature. The reaction mixture was filtered and rinsed with 0.5 L of ethanol. In this manner there was obtained 0.58 kg of 1,3,5-tris(p-bromophenyl)benzene.


Name
potassium disulfate
Quantity
1.2 kg
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][CH:5]=1)=O.S(=O)(=O)(O)O.S(OS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>C(O)C>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]2[CH:1]=[C:2]([C:4]3[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][CH:5]=3)[CH:1]=[C:2]([C:4]3[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][CH:5]=3)[CH:1]=2)=[CH:5][CH:6]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.8 kg
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C1=CC=C(C=C1)Br
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
potassium disulfate
|
|
Quantity
|
1.2 kg
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OS(=O)(=O)[O-].[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 7 hours
|
|
Duration
|
7 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
producing a precipitate which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered out
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After adding 3.0 L of water to the filtered precipitate
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to naturally cool to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with 0.5 L of ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C1=CC(=CC(=C1)C1=CC=C(C=C1)Br)C1=CC=C(C=C1)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.58 kg | |
| YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

